5-Amino-3-(5-chloro-2-iodophenyl)-1H-1,2,4-triazole
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Overview
Description
5-Amino-3-(5-chloro-2-iodophenyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with amino, chloro, and iodo groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(5-chloro-2-iodophenyl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One possible route could involve the reaction of 5-chloro-2-iodoaniline with hydrazine derivatives to form the triazole ring. The reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could involve the conversion of the iodo group to a hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or palladium-catalyzed hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloro group with an amine could yield an amino-substituted triazole derivative.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-3-(5-chloro-2-iodophenyl)-1H-1,2,4-triazole can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Biologically, compounds with triazole rings are often explored for their antimicrobial, antifungal, and anticancer properties. The specific substitution pattern of this compound may impart unique biological activities.
Medicine
In medicine, such compounds could be investigated for their potential as therapeutic agents, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound may find applications in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-(5-chloro-2-iodophenyl)-1H-1,2,4-triazole would depend on its specific biological target. Generally, triazole-containing compounds can interact with enzymes, receptors, or nucleic acids, modulating their activity. The presence of amino, chloro, and iodo groups may enhance binding affinity or specificity towards certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(2-chlorophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(5-bromo-2-iodophenyl)-1H-1,2,4-triazole
- 5-Amino-3-(5-chloro-2-methylphenyl)-1H-1,2,4-triazole
Uniqueness
The unique combination of amino, chloro, and iodo substituents in 5-Amino-3-(5-chloro-2-iodophenyl)-1H-1,2,4-triazole may confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with desired properties.
Properties
Molecular Formula |
C8H6ClIN4 |
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Molecular Weight |
320.52 g/mol |
IUPAC Name |
5-(5-chloro-2-iodophenyl)-1H-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H6ClIN4/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14) |
InChI Key |
SVIZIZQBESOHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=NC(=NN2)N)I |
Origin of Product |
United States |
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